molecular formula C11H9NO2 B1313736 2-methylquinoline-8-carboxylic Acid CAS No. 634-37-7

2-methylquinoline-8-carboxylic Acid

Cat. No. B1313736
CAS RN: 634-37-7
M. Wt: 187.19 g/mol
InChI Key: ZGNCKIDXVHSMJL-UHFFFAOYSA-N
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Description

2-methylquinoline-8-carboxylic acid is an organic compound that incorporates a carboxyl functional group . It has a molecular weight of 187.2 and its IUPAC name is 2-methyl-8-quinolinecarboxylic acid . It is typically stored at room temperature and appears as a powder .


Synthesis Analysis

The synthesis of quinoline derivatives, including 2-methylquinoline-8-carboxylic acid, has been a subject of research for many years . Classical synthesis protocols such as the Skraup, Doebner–Von Miller, and Friedlander quinoline syntheses have been used, but these methods often suffer from inefficiency, harsh reaction conditions, and the use of toxic reagents . Recent advances have focused on transition metal-free processes, which have shown increased reaction efficiency and improved yield .


Molecular Structure Analysis

The molecular structure of 2-methylquinoline-8-carboxylic acid consists of a benzene ring fused with a pyridine moiety . This structure is planar and allows for conjugation with the pi system of the carbonyl group .


Chemical Reactions Analysis

Quinoline derivatives, including 2-methylquinoline-8-carboxylic acid, are known to undergo a variety of chemical reactions . For example, they can participate in transition metal catalyzed reactions, metal-free ionic liquid mediated reactions, and ultrasound irradiation reactions .

Scientific Research Applications

Complex Formation and Stability

Studies have investigated the formation of binary and ternary nickel (II) complexes with 2-methylquinoline-8-carboxylic acid and various amino acids. The focus is on the ligand's protonation constants and the stability constants of the complexes, revealing insights into the interactions between these molecules (Henríquez et al., 2021).

Supramolecular Frameworks

Research emphasizes the role of 2-methylquinoline in forming hydrogen-bonded supramolecular frameworks with carboxylic acids. This includes studying weak interactions in the formation of 1D–3D frameworks, highlighting the compound's potential in creating complex molecular architectures (Jin et al., 2012).

Catalysis

2-Methylquinoline-8-carboxylic acid is involved in auxiliary-assisted palladium-catalyzed arylation and alkylation, demonstrating its utility in selective chemical transformations and functionalizations (Shabashov & Daugulis, 2010).

Photoluminescence and Semiconductor Properties

The compound has been used in synthesizing phosphine copper(I) complexes, showing exceptional photophysical properties. Such studies contribute to understanding the photoluminescence and potential semiconductor applications of materials involving 2-methylquinoline-8-carboxylic acid (Małecki et al., 2015).

Photolysis in Aqueous Systems

Investigations into the photodegradation of quinolinecarboxylic herbicides, involving compounds like 7-chloro-3-methylquinoline-8-carboxylic acid, provide insights into environmental interactions and the behavior of similar compounds under various irradiation conditions (Pinna & Pusino, 2012).

Esterification Reactions

Research also includes the esterification reactions of 2-methylquinoline-3-carboxylic acid, optimizing conditions for higher yield, which can have implications for the synthesis of various derivatives of 2-methylquinoline-8-carboxylic acid (Gao Wen-tao, 2009).

Biological Activities

Studies on the synthesis and biological testing of derivatives of 2-methylquinoline carboxylic acids reveal their potential anti-inflammatory, analgesic, antimicrobial, and antifungal activities, highlighting the compound's relevance in medicinal chemistry (Dubrovin et al., 2015).

Coordination Chemistry

Research in coordination chemistry involving 2-methylquinoline-8-carboxylic acid derivatives provides insights into the formation of complexes with metals like rhenium and copper. These studies are crucial for understanding the coordination behavior and potential applications of these complexes in various fields (Machura et al., 2008).

Safety And Hazards

The safety information available indicates that 2-methylquinoline-8-carboxylic acid may cause skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261), washing thoroughly after handling (P264), and using protective gloves/protective clothing/eye protection/face protection (P280) .

Future Directions

Research on quinoline derivatives, including 2-methylquinoline-8-carboxylic acid, continues to be a vibrant field. Future directions may include the development of new synthetic routes that are more efficient and environmentally friendly . Additionally, there is interest in exploring the biological and pharmaceutical activities of these compounds .

properties

IUPAC Name

2-methylquinoline-8-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9NO2/c1-7-5-6-8-3-2-4-9(11(13)14)10(8)12-7/h2-6H,1H3,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZGNCKIDXVHSMJL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=C(C=CC=C2C(=O)O)C=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80458303
Record name 2-methylquinoline-8-carboxylic Acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80458303
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

187.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-methylquinoline-8-carboxylic Acid

CAS RN

634-37-7
Record name 2-Methyl-8-quinolinecarboxylic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=634-37-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-methylquinoline-8-carboxylic Acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80458303
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-methylquinoline-8-carboxylic acid
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
25
Citations
Y Henríquez, L Hernández, N Urdaneta… - … and Chemistry of …, 2021 - Taylor & Francis
… The primary ligand used in this work is the 2-methylquinoline-8-carboxylic acid (HL), a quinoline derivative with the potential to form a six-membered chelated ring. The structure of the …
Number of citations: 4 www.tandfonline.com
Y Linares, O Perez, A Urdaneta… - … and Chemistry of …, 2021 - Taylor & Francis
… A comparison with the one reported with 2-Methylquinoline-8-Carboxylic acid, a structurally … instead of the six-membered chelated ring formed with 2-Methylquinoline-8-Carboxylic acid. …
Number of citations: 2 www.tandfonline.com
J Wang, S Zuo, W Chen, X Zhang, K Tan… - The Journal of …, 2013 - ACS Publications
A new method for building aryl aryl ketones containing heterocyclic rings through chelation-assisted C–O bond activation catalyzed by a rhodium complex has been developed. In this …
Number of citations: 39 pubs.acs.org
M Yasuda - Zeitschrift für Physikalische Chemie, 1961 - degruyter.com
… ), 8-methoxyquinoline, 8-methoxyquinaldine (8-methoxy-2-methylquinoline), quinoline-8-carboxylic acid and quinaldine-8-carboxylic acid (2-methylquinoline-8carboxylic acid). Thus …
Number of citations: 6 www.degruyter.com
W Zhang, L Qian, L He, Y Qian, J Wang, Z Wang… - Inorganica Chimica …, 2016 - Elsevier
… The following procedure was applied for synthesis of C1: 2-methylquinoline-8-carboxylic acid L1 (0.749 g, 4 mmol) was dissolved in the freshly distilled ethanol (15 mL), and 1 …
Number of citations: 3 www.sciencedirect.com
T Xiao, S Zhang, G Kehr, X Hao, G Erker… - Organometallics, 2011 - ACS Publications
The series of N-benzimidazolyl-substituted 2-alkyl-8-(benzimidazol-2-yl)quinolines (L1–L10) and 2-phenyl-8-(benzimidazol-2-yl)quinolines (L11–L14) and their respective bidentate iron…
Number of citations: 37 pubs.acs.org
WH Sun, S Liu, W Zhang, Y Zeng, D Wang… - …, 2010 - ACS Publications
… First, 2,6-diisopropylbenzenamine (3.54 g, 20 mmol) was slowly added to a xylene solution (100 mL) of 2-methylquinoline-8-carboxylic acid (3.74 g, 20 mmol) at room temperature. The …
Number of citations: 46 pubs.acs.org
L Liu, F Dan, W Liu, X Lu, Y Han, S Xiao… - Sensors and Actuators B …, 2017 - Elsevier
A novel colorimetric and fluorescent probe based on benzimidazole-quinoline (BMQ) was designed and synthesized. The probe exhibited high sensitivity and selectivity for Cu 2+ over …
Number of citations: 57 www.sciencedirect.com
P Hao, S Song, T Xiao, Y Li, C Redshaw, WH Sun - Polyhedron, 2013 - Elsevier
… A reaction mixture of 2-methylquinoline-8-carboxylic acid (1.87 g, 10.0 mmol), 2-aminophenol (1.09 g, 10.0 mmol), and polyphosphoric acid (PPA, 9.00 g) was refluxed for 6 h at 170 C. …
Number of citations: 23 www.sciencedirect.com
A Atahan - Polycyclic Aromatic Compounds, 2022 - Taylor & Francis
The title polyaromatic chalcone compound (PyMQ-chalcone) was sequentially synthesized via a three steps synthetic procedure and well characterized. Structural illumination was …
Number of citations: 3 www.tandfonline.com

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